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Compound of Interest

Compound Name: Ferrugine

Cat. No.: B3037758

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characterization of
Ferrugine, a tropane alkaloid, and its derivatives. The information presented herein is crucial
for the identification, quantification, and structural elucidation of these compounds in various
research and development settings. This document summarizes key quantitative data in
structured tables, details experimental protocols for spectroscopic analysis, and provides visual
representations of relevant workflows.

Introduction to Ferrugine

Ferrugine, with the chemical formula C1sH19NO, is a tropane alkaloid characterized by an 8-
azabicyclo[3.2.1]octane nucleus. Its systematic IUPAC name is (8-Methyl-8-
azabicyclo[3.2.1]octan-2-yl)(phenyl)methanone. The structural elucidation and confirmation of
Ferrugine and its derivatives rely heavily on a combination of spectroscopic techniques,
including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy,
Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data of Ferrugine

The following tables summarize the key spectroscopic data for Ferrugine, compiled from
verified scientific sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule.

Table 1: *H NMR Spectroscopic Data for Ferrugine

Chemical Shift (6,

Coupling Constant

Multiplicity Assignment
ppm) (J, Hz)
7.95-7.92 m 2 X Ar-H
7.55-7.40 m 3 xXAr-H
3.65 t 4.0 H-2
3.23 t 4.0 H-1
3.18 t 4.0 H-5
2.29 S N-CHs
2.25-215 m 1xH-6,1xH-7
2.10-2.00 m 1xH-4
1.85-1.75 m 1xH-4
1.65-1.50 m 1xH-6,1xH-7
1.45-1.35 m H-3

Solvent: CDCl3

Table 2: 13C NMR Spectroscopic Data for Ferrugine
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Chemical Shift (6, ppm) Assignment
200.1 C=0
137.9 Ar-C
1325 Ar-CH
128.2 2 xAr-CH
128.1 2 x Ar-CH
62.1 C-1

61.8 C-5

53.0 C-2

41.8 N-CHs
38.6 C-4

275 C-3

25.8 C-7

25.7 C-6

Solvent: CDCIz

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for Ferrugine
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Wavenumber (Vmax, cm~?) Intensity Assignment

2945 Strong C-H stretch (aliphatic)
1680 Strong C=0 stretch (ketone)
1597 Medium C=C stretch (aromatic)
1448 Medium C-H bend (aliphatic)
1280 Strong C-N stretch

200 st C-H out-of-plane bend
ron
I (monosubstituted benzene)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a
molecule.

Table 4: Mass Spectrometry Data for Ferrugine

mlz Relative Intensity (%) Assignment
229 45 [M]*

124 100 [M - C7HsO]*
105 80 [C7HsO]*

82 95 [CsHsN]*

77 30 [CeHs]*

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic characterization of
Ferrugine. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy
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o Sample Preparation: Dissolve approximately 5-10 mg of the purified Ferrugine sample in
0.5-0.7 mL of deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS)
as an internal standard.

 Instrumentation: A Bruker Avance 400 MHz spectrometer or equivalent.
e 'H NMR Acquisition:

o Pulse Program: zg30

o Number of Scans: 16

o Spectral Width: 16 ppm

o Acquisition Time: 2.048 s

o Relaxation Delay: 1.0 s
e 13C NMR Acquisition:

o Pulse Program: zgpg30

Number of Scans: 1024

[e]

o

Spectral Width: 240 ppm

[¢]

Acquisition Time: 1.08 s

[e]

Relaxation Delay: 2.0 s

» Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired free induction decays (FIDs) using appropriate software (e.g., MestReNova,
TopSpin). Chemical shifts are referenced to the TMS signal at 0.00 ppm for *H and 77.16
ppm for the central peak of CDCIs for 13C.

Infrared (IR) Spectroscopy

o Sample Preparation: A thin film of the purified Ferrugine sample is prepared on a potassium
bromide (KBr) disc.
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e Instrumentation: A PerkinElmer Spectrum One FT-IR spectrometer or equivalent, equipped
with a universal ATR sampling accessory.

e Acquisition:
o Scan Range: 4000-400 cm~?
o Number of Scans: 16
o Resolution: 4 cm™

o Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared
spectrum.

Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of the purified Ferrugine sample in a suitable
volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

 Instrumentation: A high-resolution mass spectrometer (e.g., Thermo Scientific Q Exactive)
with an electrospray ionization (ESI) source.

e Acquisition (Positive lon Mode):

lonization Mode: ESI+

[e]

(¢]

Capillary Voltage: 3.5 kV

[¢]

Sheath Gas Flow Rate: 40 arbitrary units

[¢]

Auxiliary Gas Flow Rate: 10 arbitrary units

[e]

Scan Range: m/z 50-500

o Data Processing: The acquired mass spectrum is analyzed to identify the molecular ion peak
and major fragment ions.

Visualization of Experimental Workflow
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The following diagram illustrates a general workflow for the synthesis and spectroscopic
characterization of Ferrugine.

Spectroscopic Characterization

»_| NMR Spectroscopy

Sample = (1H, 2C)
Synthesis sample IR Spectroscopy Data Analysis
\i
. . —~ . . — Purification A » —
Starting Materials P Chemical Reaction 1 (e.g., Column Chromatography) ,—> Structural Elucidation
Sample A
Mass Spectrometry
Sample

P UV-Vis Spectroscopy

Click to download full resolution via product page

Caption: General workflow for the synthesis and spectroscopic characterization of Ferrugine.

Signaling Pathways and Logical Relationships

Currently, there is limited publicly available information on the specific signaling pathways
directly modulated by Ferrugine or its derivatives. The primary focus of research has been on
its synthesis and structural characterization. The logical relationship in its analysis follows a
standard chemical identification process as depicted in the workflow diagram.
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Caption: Logical flow for the identification of Ferrugine using spectroscopic methods.

Conclusion

The spectroscopic data and protocols provided in this guide serve as a comprehensive
resource for the characterization of Ferrugine. The combination of NMR, IR, and MS
techniques allows for unambiguous structural confirmation. As research into the biological
activities of Ferrugine and its derivatives progresses, this foundational spectroscopic
information will be invaluable for future studies in drug discovery and development.

 To cite this document: BenchChem. [Spectroscopic Profile of Ferrugine and its Derivatives: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3037758#spectroscopic-characterization-of-
ferrugine-and-its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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